

Physical and chemical properties of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

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Compound of Interest

Compound Name: 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

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An In-depth Technical Guide on 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde**. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related analogs, particularly 5-(4-nitrophenyl)furan-2-carbaldehyde and other nitrophenylfuran isomers, to provide a comparative context for researchers. The guide covers the synthesis, characterization, and potential therapeutic applications of this class of compounds, with a focus on their antimicrobial and anticancer activities. Detailed experimental protocols and proposed mechanisms of action are also discussed.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities.^[1] Derivatives of 5-aryl-furan-2-carbaldehyde, in particular, have been investigated for their potential as antimicrobial and antitumor agents.^[1] The introduction of a nitrophenyl group

at the 5-position of the furan ring can significantly influence the compound's biological activity. The nitro group is a key pharmacophore in many antimicrobial drugs, where its enzymatic reduction within target cells leads to the formation of cytotoxic reactive nitrogen species.^{[2][3]} This guide focuses specifically on **5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde**, a derivative with potential for further investigation in drug discovery and development.

Chemical and Physical Properties

Specific experimental data on the physical and chemical properties of **5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde** are not readily available in the current literature. However, data for the closely related compound, 5-(4-nitrophenyl)furan-2-carbaldehyde (CAS 7147-77-5), and other isomers can provide valuable insights.

Compound Identification

Property	5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde	5-(4-Nitrophenyl)furan-2-carbaldehyde
IUPAC Name	5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde	5-(4-nitrophenyl)furan-2-carbaldehyde ^[4]
Synonyms	Not available	5-(4-Nitrophenyl)furfural, 5-(p-Nitrophenyl)furfural ^[4]
CAS Number	Not available	7147-77-5 ^[4]
Molecular Formula	C ₁₂ H ₉ NO ₄	C ₁₁ H ₇ NO ₄ ^[4]
Molecular Weight	231.21 g/mol	217.18 g/mol ^[4]

Physicochemical Properties (of Analogs)

The following table summarizes the available physicochemical data for isomers of 5-(nitrophenyl)furan-2-carbaldehyde. This comparative data is essential for estimating the properties of the 2-methyl-4-nitro derivative.

Property	5-(2-Nitrophenyl)furan-2-carbaldehyde	5-(3-Nitrophenyl)furan-2-carbaldehyde	5-(4-Nitrophenyl)furan-2-carbaldehyde
Melting Point (°C)	Not available	Not available	204-206[5]
Boiling Point (°C)	Not available	Not available	Not available
Solubility	Not available	Not available	Slightly soluble in DMSO and Ethyl Acetate (when heated)[6]
Standard Enthalpy of Sublimation (kJ/mol at 298.15 K)	118.5 ± 2.0[7]	120.9 ± 1.8[7]	124.8 ± 1.9[7]
Standard Enthalpy of Formation (crystalline, kJ/mol at 298.15 K)	-110.1 ± 6.2[7]	-138.3 ± 6.1[7]	-142.1 ± 6.0[7]

Experimental Protocols

Synthesis of 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde

A general procedure for the synthesis of 5-(2-Methyl-4-nitrophenyl)-2-furaldehyde has been described and involves a Suzuki coupling reaction.[8]

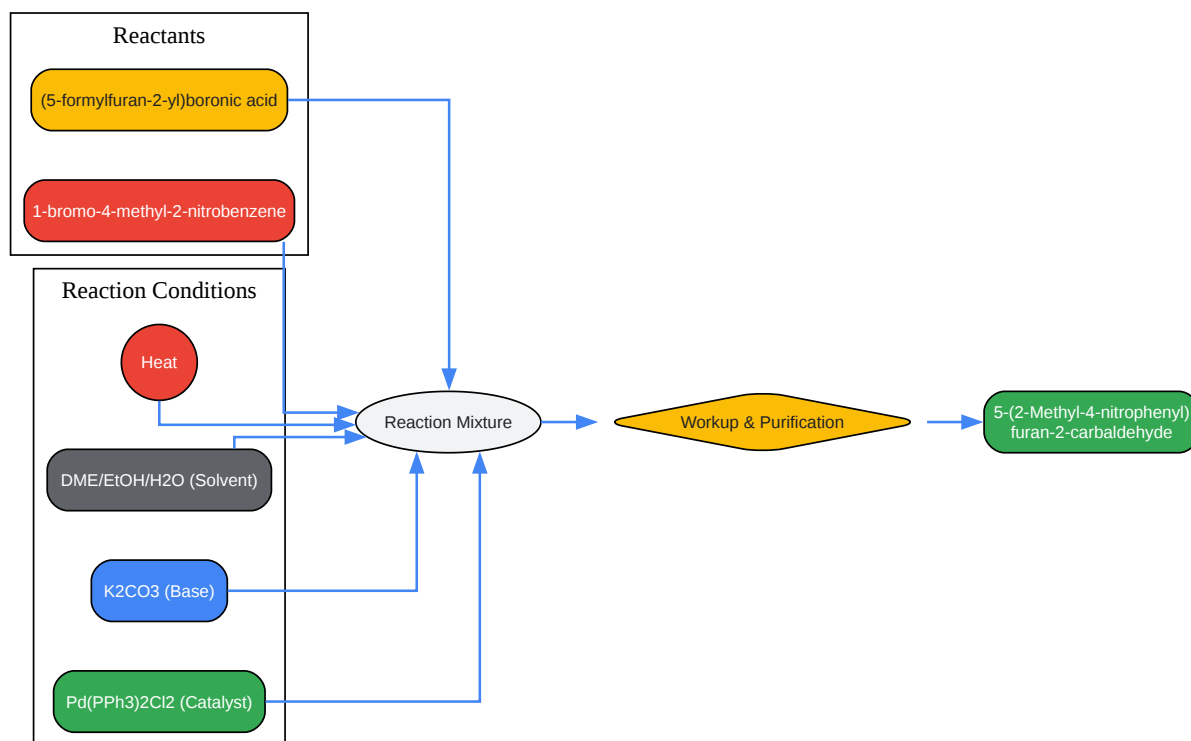
Materials:

- 1-bromo-4-methyl-2-nitrobenzene
- (5-formylfuran-2-yl)boronic acid
- Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
- Potassium carbonate (K₂CO₃)
- Dimethoxyethane (DME)

- Ethanol
- Water

Procedure:

- In a suitable reaction vessel, combine 1-bromo-4-methyl-2-nitrobenzene (926 μmol), (5-formylfuran-2-yl)boronic acid (1.11 mmol), and potassium carbonate (1.85 mmol).[\[8\]](#)
- Add a solvent mixture of dimethoxyethane (2 mL), ethanol (1 mL), and water (1 mL).[\[8\]](#)
- To the mixture, add dichlorobis(triphenylphosphine)palladium(II) (92.6 μmol).[\[8\]](#)
- The reaction mixture is then typically heated under an inert atmosphere until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent.
- The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
- Purification of the crude product can be achieved by column chromatography or recrystallization.



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Synthesis of **5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde**.

General Protocol for Characterization

The characterization of novel 5-aryl-furan-2-carbaldehyde derivatives typically involves a combination of spectroscopic techniques to confirm the structure and purity of the synthesized compound.[1]

Instrumentation:

- Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., Bruker Avance 400 MHz)
- Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Shimadzu FT-IR 157)
- Mass Spectrometer (e.g., SHIMADZU LCMS-8030)
- Melting Point Apparatus

Procedures:

- ^1H and ^{13}C NMR Spectroscopy:
 - Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Record the ^1H and ^{13}C NMR spectra.
 - Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon framework of the molecule. For **5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde**, one would expect to see signals corresponding to the aldehyde proton, the furan ring protons, the aromatic protons on the nitrophenyl ring, and the methyl group protons.
- Infrared (IR) Spectroscopy:
 - Prepare a sample of the compound, for example, as a KBr pellet.
 - Record the IR spectrum.
 - Identify characteristic absorption bands for the functional groups present, such as the C=O stretch of the aldehyde, the C-NO_2 stretches of the nitro group, and the C-H stretches of the aromatic and furan rings.
- Mass Spectrometry (MS):
 - Analyze the compound using a mass spectrometer to determine its molecular weight.

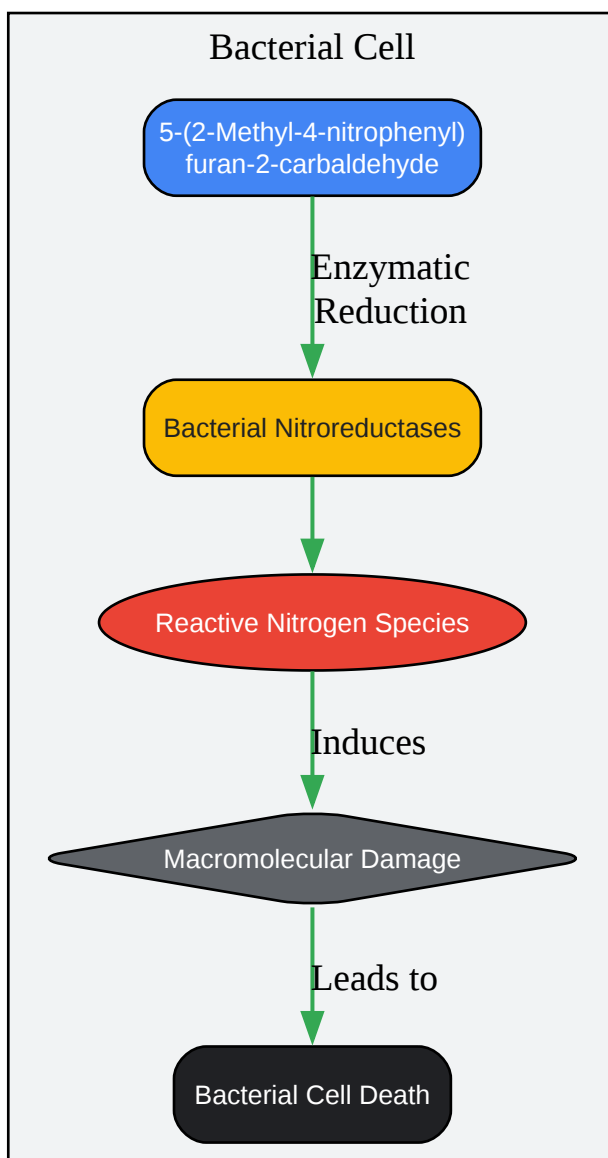
- The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.
- Melting Point Determination:
 - Determine the melting point of the purified solid product using a melting point apparatus. A sharp melting point range is indicative of a pure compound.

Biological Activity and Potential Applications

While specific biological data for **5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde** is scarce, the broader class of nitrofurans has well-documented biological activities.

Antimicrobial Activity

Nitrofurans are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.^{[9][10]} The mechanism of action is believed to involve the enzymatic reduction of the nitro group by bacterial nitroreductases to form highly reactive and cytotoxic intermediates.^{[2][10]} These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death.^[9] It is plausible that **5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde** would exhibit similar antibacterial properties.



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